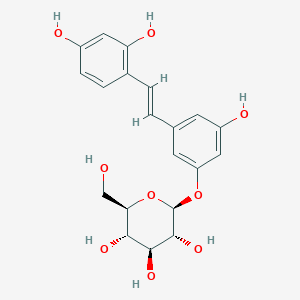

Oxyresveratrol 3'-O-beta-D-glucopyranoside

Overview

Description

Oxyresveratrol 3’-O-beta-D-glucopyranoside: is a phenolic compound isolated from the roots of the black mulberry tree (Morus nigra). It is known for its potent tyrosinase inhibitory activity, making it a valuable compound in the field of dermatology and cosmetics for its skin-whitening properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxyresveratrol 3’-O-beta-D-glucopyranoside typically involves the selective protection of hydroxy groups followed by glycosylation. One reported method involves a four-step synthesis starting with the protection of hydroxy groups and proceeding through Wittig olefination to generate the compound . Common solvents used in these reactions include pyridine, methanol, and ethanol .

Industrial Production Methods

Industrial production methods for Oxyresveratrol 3’-O-beta-D-glucopyranoside are not extensively documented. the extraction from natural sources, such as the roots of Morus nigra, remains a primary method. This involves solvent extraction followed by purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Oxyresveratrol 3’-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its interaction with tyrosinase, an enzyme involved in melanin synthesis .

Common Reagents and Conditions

Common reagents used in the reactions involving Oxyresveratrol 3’-O-beta-D-glucopyranoside include oxidizing agents, reducing agents, and glycosylation reagents. Conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the compound .

Major Products Formed

The major products formed from the reactions of Oxyresveratrol 3’-O-beta-D-glucopyranoside include various glycosylated derivatives and oxidized forms. These products are often evaluated for their biological activities, particularly their inhibitory effects on tyrosinase .

Scientific Research Applications

Chemical Properties and Mechanism of Action

OR3G exhibits unique chemical properties that make it a valuable compound for research and application. Its molecular formula is with a molar mass of 406.38 g/mol. The compound is slightly soluble in water (3.7 g/L at 25°C) and is typically stored at -20°C for optimal stability .

Mechanism of Action:

- Tyrosinase Inhibition: OR3G primarily targets the enzyme tyrosinase, which catalyzes the oxidation of phenolic compounds in the melanogenesis pathway. The compound has an IC50 value of 1.64 μM, indicating its effectiveness in inhibiting tyrosinase activity and consequently reducing melanin production .

Chemistry

OR3G is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a model compound for phenolic glycosides .

Biology

In biological research, OR3G is investigated for its role in inhibiting tyrosinase, which is crucial for understanding melanogenesis and skin pigmentation disorders. Studies have demonstrated that OR3G not only inhibits melanin production but may also have antioxidant properties that protect against cellular damage .

Medicine

The medicinal applications of OR3G are particularly promising:

- Skin Whitening Agent: Due to its potent tyrosinase inhibitory activity, OR3G is explored as a candidate for developing treatments for hyperpigmentation disorders such as melasma and age spots .

- Neuroprotective Effects: Research indicates that OR3G may offer protective effects against neurotoxicity associated with conditions like Alzheimer's disease by inhibiting β-amyloid-induced damage in neuronal cells .

Industry

In the cosmetics industry, OR3G is utilized in formulations aimed at skin lightening and anti-aging products. Its safety profile suggests it may be a preferable alternative to other skin-whitening agents that pose significant side effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of OR3G compared to other known compounds:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 1.64 | Tyrosinase Inhibition |

| Kojic Acid | ~100 | Tyrosinase Inhibition |

| Arbutin | ~200 | Tyrosinase Inhibition |

| Hydroquinone | ~80 | Tyrosinase Inhibition |

This comparison highlights OR3G's superior potency as a tyrosinase inhibitor compared to traditional agents like kojic acid and hydroquinone.

Case Studies and Research Findings

Several studies have documented the efficacy of OR3G:

- Study on Skin Lightening: A clinical trial involving topical application of OR3G demonstrated significant reductions in melanin levels among participants with hyperpigmented skin conditions, validating its potential as an effective skin-whitening agent.

- Neuroprotective Study: In vitro studies showed that OR3G could mitigate oxidative stress-induced neuronal damage, suggesting its potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

Oxyresveratrol 3’-O-beta-D-glucopyranoside exerts its effects primarily through the inhibition of tyrosinase, an enzyme that catalyzes the production of melanin. By binding to the active site of tyrosinase, it prevents the oxidation of tyrosine to melanin, thereby reducing pigmentation . This mechanism involves molecular interactions that disrupt the enzyme’s activity, leading to decreased melanin synthesis .

Comparison with Similar Compounds

Similar Compounds

Oxyresveratrol 2-O-beta-D-glucopyranoside: Another glycosylated derivative of oxyresveratrol with similar tyrosinase inhibitory activity.

Kojic Acid: A well-known tyrosinase inhibitor used in skin-whitening products, but with different chemical structure and potency.

Uniqueness

Oxyresveratrol 3’-O-beta-D-glucopyranoside is unique due to its high potency as a tyrosinase inhibitor, with an IC50 value of 1.64 μM, which is significantly lower than many other inhibitors . This makes it a highly effective compound for applications in skin-whitening and anti-pigmentation treatments .

Biological Activity

Oxyresveratrol 3'-O-beta-D-glucopyranoside (Oxyresveratrol-3'-Glc) is a phenolic compound primarily derived from the root of Morus nigra and has garnered significant attention for its diverse biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Oxyresveratrol-3'-Glc is a glycosylated form of oxyresveratrol, characterized by its molecular formula and a molecular weight of 406.38 g/mol. The compound exhibits potent tyrosinase inhibitory activity , with an IC50 value of 1.64 μM , making it a strong candidate for applications in skin whitening and the treatment of hyperpigmentation disorders .

The primary mechanism through which Oxyresveratrol-3'-Glc exerts its biological effects is by inhibiting the enzyme tyrosinase , which plays a crucial role in the melanogenesis pathway. By blocking this enzyme's activity, Oxyresveratrol-3'-Glc effectively reduces melanin production in melanocytes, leading to potential skin-lightening effects .

1. Antioxidant Activity

Oxyresveratrol-3'-Glc possesses significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage. This activity is particularly relevant in neuroprotective contexts, where it has demonstrated protective effects against neuronal cell death under oxidative stress conditions .

2. Anti-inflammatory Effects

Research indicates that Oxyresveratrol-3'-Glc can suppress the secretion of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6 in dendritic cells activated by R848, an agonist for TLR7 and TLR8. This suggests its potential as an anti-inflammatory agent that could mitigate inflammatory responses associated with various diseases .

3. Antibacterial Activity

The compound exhibits antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). It enhances membrane permeability and inhibits ATPase activity, leading to increased susceptibility of bacterial cells to treatment . This characteristic positions Oxyresveratrol-3'-Glc as a promising candidate for developing new antibacterial therapies.

Skin Whitening Agents

Due to its effective inhibition of tyrosinase, Oxyresveratrol-3'-Glc is being explored as an active ingredient in cosmetic formulations aimed at reducing hyperpigmentation and promoting an even skin tone .

Neuroprotection

The neuroprotective effects observed in various studies suggest that Oxyresveratrol-3'-Glc may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve neurite growth and protect against oxidative damage in neuronal cell models .

Case Studies

Q & A

Basic Research Questions

Q. What are the primary natural sources of Oxyresveratrol 3'-O-β-D-glucopyranoside, and how is it isolated?

The compound is predominantly isolated from Morus nigra (mulberry) root and Dracaena angustifolia. Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification, such as column chromatography using silica gel or Sephadex LH-20. High-performance liquid chromatography (HPLC) is employed for final purification .

Q. What is the standard protocol for synthesizing Oxyresveratrol 3'-O-β-D-glucopyranoside?

Synthesis involves a two-step process:

- Wittig reaction to form the stilbene backbone (resveratrol analog).

- Glucosylation under phase-transfer catalysis using β-D-glucose derivatives (e.g., tetra-O-acetyl-β-D-glucopyranosyl bromide) in dichloromethane/water with a phase-transfer catalyst like tetrabutylammonium bromide. Final deprotection with sodium methoxide yields the target compound .

Q. What analytical methods are used to confirm its structure?

Structural confirmation relies on:

- NMR spectroscopy : - and -NMR to identify glycosidic linkages and stereochemistry.

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight verification.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How does the glycosylation site (3'-O-position) influence its bioactivity compared to non-glycosylated oxyresveratrol?

Glycosylation enhances water solubility and metabolic stability, extending plasma half-life. However, it may reduce direct antioxidant activity due to steric hindrance. In contrast, the glucoside moiety facilitates targeted delivery via glucose transporters in certain cell types, as observed in L6 skeletal muscle cells where it enhances glucose uptake via AMPK activation .

Q. What contradictions exist in reported bioactivities, and how can they be resolved experimentally?

- Antiplatelet vs. anti-inflammatory activity : Antiplatelet effects (IC ~10 µM) via P2Y receptor antagonism contrast with COX-1/2 inhibition (IC ~5 µM) reported for similar stilbene dimers . Resolve via cell-specific assays (e.g., platelet-rich plasma vs. macrophage models) and kinetic studies to identify primary targets.

- Tyrosinase inhibition : IC of 1.64 µM vs. weaker activity in other studies. Test under standardized conditions (pH, substrate concentration) and compare with positive controls like kojic acid.

Q. What strategies improve synthetic yield and scalability?

- Optimize glucosylation : Use ultrasonic irradiation to accelerate reaction rates.

- Enzymatic glycosylation : β-glucosidases or glycosyltransferases for regioselective coupling, reducing side products.

- Continuous flow chemistry : Enhances reproducibility and reduces solvent use .

Q. How do glycosidic linkage variations (e.g., α vs. β, 1→2 vs. 1→6) affect pharmacokinetics?

β-linkages (1→3, 1→4) resist mammalian glycosidases, prolonging circulation time. α-linkages are more susceptible to enzymatic cleavage. Compare using:

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQVPULXXVQLRT-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144144 | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144525-40-6 | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144525-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.